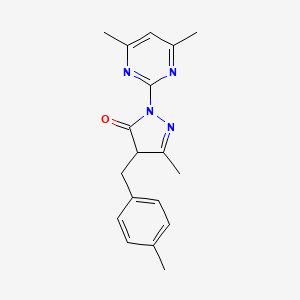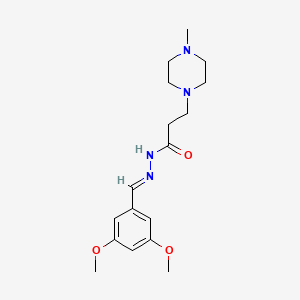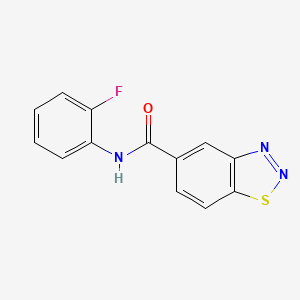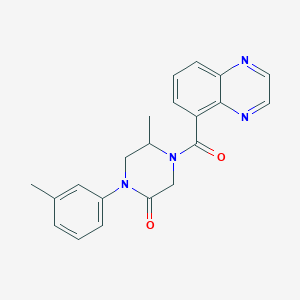
5-methyl-1-(3-methylphenyl)-4-(5-quinoxalinylcarbonyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-1-(3-methylphenyl)-4-(5-quinoxalinylcarbonyl)-2-piperazinone is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15862589 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has focused on the synthesis of new quinoxaline derivatives, including those with piperazine moieties, due to their potential hypoxic-cytotoxic agents. For example, a study reported the synthesis and in vitro activities of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides, presenting new basic lateral chains in the quinoxaline ring, with certain derivatives showing potent activities (Ortega et al., 2000).
Antimicrobial Activities
Some derivatives of the compound have shown significant antimicrobial activities. For instance, novel 1,2,4-Triazole derivatives synthesized from various ester ethoxycarbonylhydrazones with primary amines exhibited good or moderate activities against test microorganisms, suggesting their potential in antimicrobial therapy (Bektaş et al., 2010).
Antitumor Activities
In the realm of cancer research, novel quinoxalinyl-piperazine compounds have been synthesized and evaluated as anti-tumor agents. Certain compounds showed potent IC50 values against human cancer cells and demonstrated synergistic growth inhibition when combined with known anti-cancer drugs. In vivo studies also revealed the compound's efficacy in inhibiting tumor growth without significant side effects, highlighting its potential as a new class of anti-tumor chemotherapeutics (Lee et al., 2011).
Molecular Binding and Docking Studies
The interaction of these compounds with biological targets has also been explored through molecular docking studies. For example, new 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione was synthesized and characterized, and its binding to human serum albumin (HSA) was investigated, providing insights into the molecule's potential biological activities and interactions (Murugesan et al., 2021).
Eigenschaften
IUPAC Name |
5-methyl-1-(3-methylphenyl)-4-(quinoxaline-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-14-5-3-6-16(11-14)25-12-15(2)24(13-19(25)26)21(27)17-7-4-8-18-20(17)23-10-9-22-18/h3-11,15H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVLRXNAMHTBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=C3C(=CC=C2)N=CC=N3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[4-(allyloxy)-3-ethoxybenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5591072.png)
![9-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591073.png)
![N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide](/img/structure/B5591081.png)
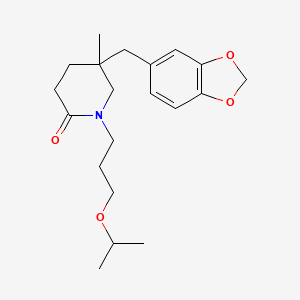
![{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5591105.png)
![6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5591111.png)
![1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-(2-naphthyloxy)piperidine-4-carboxylic acid](/img/structure/B5591113.png)
![6-(2-ethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5591126.png)
![2-[(3-iodo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5591134.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5591135.png)
![N,N-dimethyl-4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5591143.png)
